N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16362713
InChI: InChI=1S/C23H30N2O7/c1-4-5-6-7-8-17-14(2)16-9-10-18(15(3)22(16)32-23(17)30)31-13-20(27)24-11-19(26)25-12-21(28)29/h9-10H,4-8,11-13H2,1-3H3,(H,24,27)(H,25,26)(H,28,29)
SMILES:
Molecular Formula: C23H30N2O7
Molecular Weight: 446.5 g/mol

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

CAS No.:

Cat. No.: VC16362713

Molecular Formula: C23H30N2O7

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine -

Specification

Molecular Formula C23H30N2O7
Molecular Weight 446.5 g/mol
IUPAC Name 2-[[2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C23H30N2O7/c1-4-5-6-7-8-17-14(2)16-9-10-18(15(3)22(16)32-23(17)30)31-13-20(27)24-11-19(26)25-12-21(28)29/h9-10H,4-8,11-13H2,1-3H3,(H,24,27)(H,25,26)(H,28,29)
Standard InChI Key HSSXAKFGBGUWOU-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCC(=O)NCC(=O)O)C)OC1=O)C

Introduction

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic organic compound derived from coumarin, a class of aromatic compounds known for their diverse biological activities. This compound features a coumarin moiety linked to a glycylglycine residue via an acetyl group, resulting in unique chemical and biological properties. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Synthesis

The synthesis of N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves the following steps:

  • Preparation of Coumarin Derivative:

    • A hexyl-substituted coumarin derivative is synthesized by cyclization reactions involving salicylaldehyde derivatives and β-ketoesters.

    • The resulting compound is functionalized with an acetoxy group at the 7th position.

  • Introduction of Glycylglycine Moiety:

    • The coumarin derivative undergoes esterification with chloroacetic acid to form [(3-hexyl-4,8-dimethyl-2-oxo-coumarin)-7-yloxy]acetic acid.

    • This intermediate is then reacted with glycylglycine under controlled conditions to yield the final product.

  • Purification:

    • Techniques such as recrystallization or chromatography are employed to ensure high purity.

Applications

This compound has applications in both research and therapeutic contexts:

  • Medicinal Chemistry:

    • Used as a lead compound for designing drugs targeting oxidative stress and inflammation.

  • Biochemical Research:

    • Serves as a molecular probe for studying enzyme inhibition mechanisms.

Chemical Reactions

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine participates in reactions typical of amides and esters:

  • Hydrolysis: Under acidic or basic conditions, the ester or amide bonds can be cleaved.

  • Conjugation: Reacts with electrophiles or nucleophiles at the glycine residue.

Structural Analysis

TechniqueFindings
NMR SpectroscopyConfirms the presence of coumarin and peptide moieties
Mass SpectrometryMolecular ion peak at 375 m/z
IR SpectroscopyCharacteristic peaks for ester (C=O) and amide (N-H) groups

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